molecular formula C8H13Cl3N4OS B13749489 1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate CAS No. 1061318-71-5

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate

Cat. No.: B13749489
CAS No.: 1061318-71-5
M. Wt: 319.6 g/mol
InChI Key: LKMYZGWRXBRMSA-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethylenediamine, followed by cyclization with carbon disulfide and subsequent chlorination . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate is unique due to its combined imidazole and pyridine rings, along with the presence of a thione group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1061318-71-5

Molecular Formula

C8H13Cl3N4OS

Molecular Weight

319.6 g/mol

IUPAC Name

1-(2-aminoethyl)-4-chloro-3H-imidazo[4,5-c]pyridine-2-thione;hydrate;dihydrochloride

InChI

InChI=1S/C8H9ClN4S.2ClH.H2O/c9-7-6-5(1-3-11-7)13(4-2-10)8(14)12-6;;;/h1,3H,2,4,10H2,(H,12,14);2*1H;1H2

InChI Key

LKMYZGWRXBRMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N(C(=S)N2)CCN)Cl.O.Cl.Cl

Origin of Product

United States

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